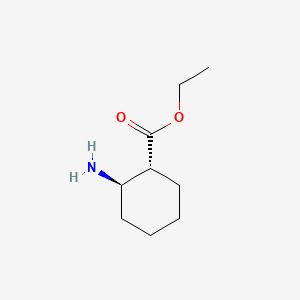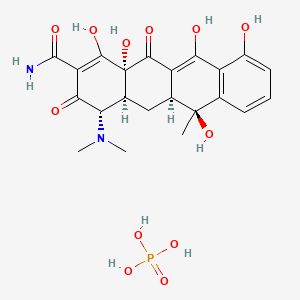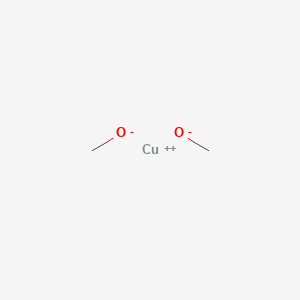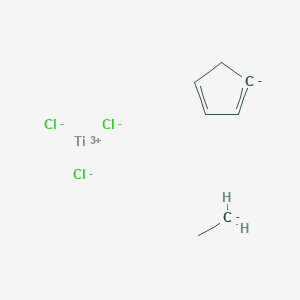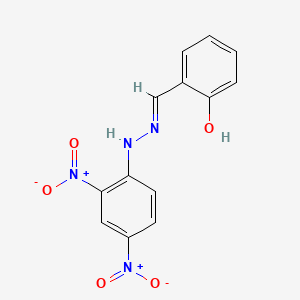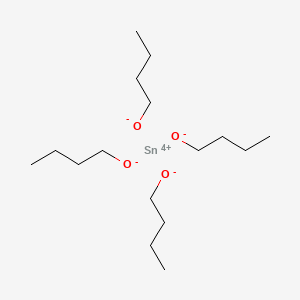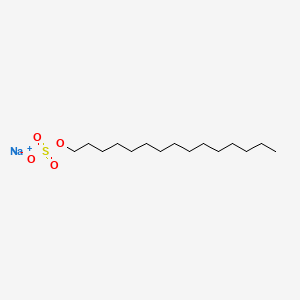
Sodium pentadecyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium pentadecyl sulfate: is a chemical compound widely used in various industrial and consumer applications. It is commonly known for its role as a surfactant, which means it helps to reduce the surface tension of liquids, making it an effective cleaning and foaming agent. This compound is often found in products such as detergents, shampoos, and other personal care items .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of sulfuric acid, mono-C12-18-alkyl esters, sodium salts typically involves the sulfation of C12-18 alcohols. The process begins with the reaction of these alcohols with sulfur trioxide (SO₃) in a continuous reactor, such as a falling film reactor. The reaction conditions usually include a temperature range of 30-60°C and a molar ratio of 1:1 between the alcohol and sulfur trioxide .
Industrial Production Methods
In industrial settings, the sulfated product is neutralized with sodium hydroxide (NaOH) to form the sodium salt. This process can be carried out in either batch or continuous reactors. The final product can be obtained in various forms, including powders, needles, or liquids, depending on the specific application requirements .
Chemical Reactions Analysis
Types of Reactions
Sodium pentadecyl sulfate primarily undergoes the following types of reactions:
Hydrolysis: In the presence of strong acids, the compound can hydrolyze back to the parent alcohol and sulfuric acid.
Neutralization: Reacts with bases to form salts and water.
Oxidation: Can be oxidized to form sulfonates under specific conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at elevated temperatures.
Neutralization: Sodium hydroxide (NaOH) or other bases at room temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) under controlled conditions.
Major Products Formed
Hydrolysis: C12-18 alcohols and sulfuric acid.
Neutralization: Sodium salts and water.
Oxidation: Sulfonates.
Scientific Research Applications
Sodium pentadecyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers to break down cell membranes and release cellular contents.
Medicine: Utilized in formulations for topical applications due to its emulsifying properties.
Industry: Widely used in the production of detergents, shampoos, and other cleaning agents.
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. The hydrophobic alkyl chain interacts with non-polar substances, while the hydrophilic sulfate group interacts with water. This dual interaction reduces surface tension and allows for the emulsification of oils and fats, making it an effective cleaning agent .
Comparison with Similar Compounds
Similar Compounds
- Sulfuric acid, mono-C12-14-alkyl esters, sodium salts
- Sulfuric acid, mono-C8-10-alkyl esters, sodium salts
- Sulfuric acid, mono-C16-18-alkyl esters, sodium salts
Uniqueness
Sodium pentadecyl sulfate is unique due to its optimal chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant in a wide range of applications, from personal care products to industrial cleaners .
Properties
CAS No. |
13393-71-0 |
|---|---|
Molecular Formula |
C15H32NaO4S |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
sodium;pentadecyl sulfate |
InChI |
InChI=1S/C15H32O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-20(16,17)18;/h2-15H2,1H3,(H,16,17,18); |
InChI Key |
CFQGYTYFPUIIGL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCOS(=O)(=O)O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


